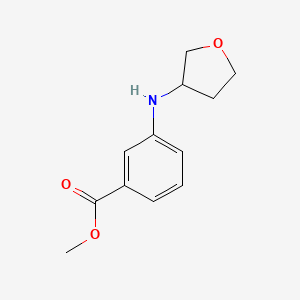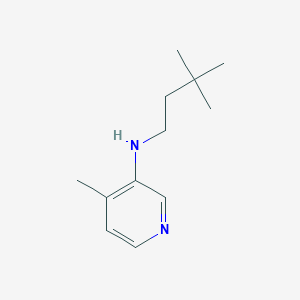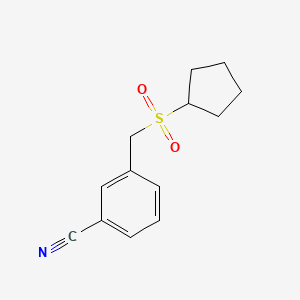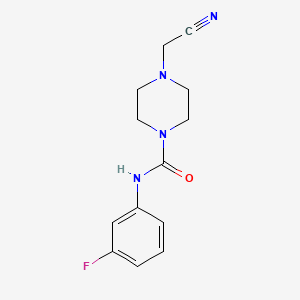![molecular formula C12H13N3O2 B7570305 2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid, commonly known as APAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of APAP involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition by APAP leads to a reduction in inflammation. APAP also induces cell death in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
APAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and induce cell death in cancer cells. APAP has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the advantages of APAP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. APAP has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of APAP is its limited solubility in water, which may pose a challenge for certain experiments.
将来の方向性
There are several potential future directions for the study of APAP. One potential direction is the investigation of its potential applications in the treatment of inflammatory diseases, such as arthritis. Another potential direction is the investigation of its potential applications in the treatment of cancer, either as a standalone treatment or in combination with other anticancer agents. Additionally, the investigation of the antioxidant properties of APAP and its potential applications in the treatment of oxidative stress-related diseases is another potential future direction.
合成法
The synthesis of APAP involves the reaction of 2-aminophenylhydrazine with ethyl acetoacetate, followed by the addition of acetic anhydride and hydrolysis of the resulting intermediate. The final product is obtained after purification by recrystallization.
科学的研究の応用
APAP has been extensively studied for its potential applications in various fields of science. It has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. APAP has also been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells.
特性
IUPAC Name |
2-[4-(2-aminophenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(12(16)17)15-7-9(6-14-15)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOMSYUSKNIYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)



![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)

![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

